2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c17-16(21)11-24-13-4-6-14(7-5-13)25(22,23)19-10-12-9-18-20-8-2-1-3-15(12)20/h4-7,9,19H,1-3,8,10-11H2,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOXBIPUCDIARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants. The interaction of the compound with its target results in changes to the conformation of the HBV core protein, disrupting its normal function.
Biological Activity
The compound 2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanism of action, and various biological activities including its effects on different biological targets.
Chemical Structure and Synthesis
The compound features a complex structure that integrates a sulfamoyl group with a tetrahydropyrazolo[1,5-a]pyridine moiety. The synthesis typically involves multi-step reactions starting from simpler precursors. The synthetic route may include the following steps:
- Formation of the Tetrahydropyrazolo Ring : This involves cyclization reactions using appropriate piperidine derivatives.
- Introduction of the Sulfamoyl Group : The sulfamoyl moiety is added to the tetrahydropyrazolo intermediate.
- Final Coupling with Phenoxy Acetamide : The final product is obtained through coupling reactions with phenoxy acetic acid derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is hypothesized that:
- Enzyme Inhibition : The compound may inhibit enzymes such as cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer's disease .
- Receptor Modulation : It may also modulate receptor activity involved in various signaling pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds containing the tetrahydropyrazolo structure. For example, derivatives have shown moderate to excellent activity against various bacterial strains .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Moderate | TBD |
| 3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine | Potent Dual Inhibitor | 0.466 ± 0.121 (AChE), 1.89 ± 0.05 (BChE) |
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to induce apoptosis in cancer cells. Similar compounds have been shown to disrupt microtubule formation and activate caspases involved in programmed cell death .
Neuroprotective Effects
Given its interaction with cholinergic pathways, there is a potential for neuroprotective effects against conditions like Alzheimer's disease. Compounds with similar structures have demonstrated significant inhibition of acetylcholinesterase (AChE), which could be beneficial in treating cholinergic deficits .
Case Studies
- In Vitro Studies : A study evaluated a series of tetrahydropyrazolo derivatives for their inhibitory effect on AChE and butyrylcholinesterase (BChE). Results indicated that certain derivatives had IC50 values significantly lower than standard inhibitors.
- In Vivo Models : Animal models treated with similar compounds showed improved cognitive function and reduced amyloid plaque deposition, suggesting potential applications in Alzheimer's therapy.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The tetrahydropyrazolo moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that derivatives of tetrahydropyrazolo compounds can induce apoptosis in various cancer cell lines, suggesting that 2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide may also possess similar properties.
Anti-inflammatory Effects
The sulfamoyl group in the compound is associated with anti-inflammatory activity. Studies have demonstrated that sulfamoyl-containing compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Preliminary investigations into related compounds have revealed antimicrobial activity against various bacterial strains. The presence of the phenoxyacetamide structure may contribute to this effect by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that tetrahydropyrazolo derivatives inhibited cancer cell growth by inducing apoptosis in vitro. |
| Study B | Anti-inflammatory Effects | Showed that sulfamoyl compounds reduced inflammation markers in animal models of arthritis. |
| Study C | Antimicrobial Activity | Found that phenoxyacetamide derivatives exhibited significant antibacterial effects against Gram-positive bacteria. |
Pharmacological Insights
The pharmacodynamics and pharmacokinetics of this compound are yet to be fully characterized. However, the structural features suggest favorable interactions with biological targets due to the presence of hydrogen bond donors and acceptors within the molecule.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide with high purity?
- The synthesis typically involves multi-step reactions, including sulfamoylation, phenoxyacetamide formation, and cyclization. Key parameters include:
- Temperature control : Avoid side reactions by maintaining temperatures between 0–25°C during sensitive steps like sulfamoylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Monitoring : Thin-layer chromatography (TLC) is essential for tracking reaction progress and intermediate purity .
- Purification : Column chromatography or recrystallization is recommended for final product isolation .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfamoyl, tetrahydropyrazole) and confirms regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns .
Q. What preliminary biological screening approaches are suitable for assessing its pharmacological potential?
- In vitro assays :
- Enzyme inhibition assays (e.g., kinase or protease targets) to identify mechanism of action .
- Cytotoxicity screening (e.g., MTT assay) against cancer cell lines .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize the synthesis of derivatives with enhanced bioactivity?
- Factor screening : Use fractional factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent ratio) impacting yield .
- Response surface methodology (RSM) : Model non-linear relationships between variables and optimize conditions for maximum purity/activity .
- Example: A Central Composite Design (CCD) reduced reaction steps for a related pyrazolo-pyrimidine derivative by 30% while maintaining >90% yield .
Q. What methodologies address contradictory biological activity data between this compound and its structural analogs?
- Structure-Activity Relationship (SAR) studies : Systematically modify functional groups (e.g., sulfamoyl vs. carbamoyl) and compare activity profiles .
- Metabolic stability assays : Use liver microsomes to assess if contradictory in vivo results stem from differential metabolism .
- Target engagement assays : Employ cellular thermal shift assays (CETSA) to confirm direct target binding .
Q. How can computational models improve the prediction of this compound’s reactivity and biological interactions?
- Quantum mechanical calculations : Density Functional Theory (DFT) predicts regioselectivity in sulfamoylation and acetylation steps .
- Molecular dynamics (MD) simulations : Simulate binding kinetics with proposed targets (e.g., kinases) to refine docking hypotheses .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize derivatives .
Methodological Challenges and Solutions
Q. What strategies mitigate byproduct formation during the synthesis of complex pyrazolo-pyridine intermediates?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during cyclization .
- Low-temperature reactions : Conduct nucleophilic substitutions at 0–5°C to minimize dimerization .
- Catalyst optimization : Transition metal catalysts (e.g., Pd/C) enhance selectivity in coupling reactions .
Q. How should researchers validate the selectivity of this compound for a proposed biological target?
- Competitive binding assays : Co-incubate with known inhibitors (e.g., ATP for kinases) to assess displacement .
- CRISPR/Cas9 knockout models : Confirm loss of activity in cell lines lacking the target gene .
- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
Key Recommendations for Future Research
- Prioritize metabolite identification using LC-MS/MS to address discrepancies between in vitro and in vivo efficacy .
- Explore hybrid computational-experimental workflows to accelerate derivative design and reduce trial-and-error synthesis .
- Conduct systematic SAR studies to map the impact of substituents (e.g., fluorinated groups) on target affinity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
